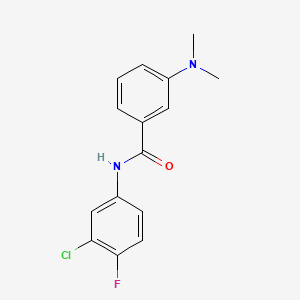

N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to "N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzamide" often involves multi-step organic reactions, including amide bond formation, halogenation, and the introduction of amino groups. For instance, compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been synthesized through a series of steps involving amide coupling reactions and the introduction of specific functional groups to achieve the desired molecular architecture (Zhou et al., 2008).

科学的研究の応用

Photodehalogenation and Synthesis Applications

Photoheterolysis of Haloanilines : A study by Fagnoni, Mella, and Albini (1999) explored the irradiation of 4-chloro-N,N-dimethylaniline in acetonitrile, resulting in heterolytic dehalogenation and trapping of the cation. This process led to the formation of 4-(dimethylamino)biphenyl and other derivatives depending on the reacting alkene structure, demonstrating a method for synthesizing aryl- and alkylanilines (Fagnoni, Mella, & Albini, 1999).

Photodehalogenation of Silylated and Stannylated Phenyl Halides : Protti et al. (2012) investigated the photodehalogenation of fluoro or chlorobenzene derivatives, generating phenyl cations and benzynes. The study revealed different product outcomes influenced by substituents like SiMe3 and SnMe3, showcasing the potential for creating diverse chemical structures (Protti et al., 2012).

Agricultural and Herbicidal Research

Herbicides Development : Viste, Cirovetti, and Horrom (1970) described N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide as a representative of a group of benzamides with herbicidal activity. This class of compounds shows potential utility in controlling weeds in forage legumes and other crops (Viste, Cirovetti, & Horrom, 1970).

Mitosis Inhibition in Plant Cells : Merlin et al. (1987) studied a series of N-(1,1-dimethylpropynyl) benzamides, finding that N-(1,1-dimethylpropynyl)-3-chlorobenzamide effectively inhibited mitosis in plant cells at low concentrations. This suggests its potential as a selective herbicide or growth regulator (Merlin et al., 1987).

Medical Imaging and Diagnostics

- PET Imaging for Melanoma Detection : Pyo et al. (2020) developed a positron emission tomography (PET) imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide, demonstrating its effectiveness in detecting primary and metastatic melanomas in animal models. This suggests its potential use in early melanoma diagnosis (Pyo et al., 2020).

Antipathogenic Applications

- Antipathogenic Activity of Thiourea Derivatives : Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas with N-phenyl substituents, including 3-chloro-4-fluorophenyl, and tested them for antipathogenic activity. These compounds showed significant effects against bacterial strains, suggesting potential as antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

特性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2O/c1-19(2)12-5-3-4-10(8-12)15(20)18-11-6-7-14(17)13(16)9-11/h3-9H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOYXFHOYRMFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)

![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)